8-[(dimethylamino)methyl]-6,7-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
CAS No.:
Cat. No.: VC15000134
Molecular Formula: C15H17NO4
Molecular Weight: 275.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H17NO4 |
|---|---|
| Molecular Weight | 275.30 g/mol |
| IUPAC Name | 8-[(dimethylamino)methyl]-6,7-dihydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
| Standard InChI | InChI=1S/C15H17NO4/c1-16(2)7-8-6-11-9-4-3-5-10(9)15(19)20-14(11)13(18)12(8)17/h6,17-18H,3-5,7H2,1-2H3 |
| Standard InChI Key | MQVCTHIVDZNWKO-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)CC1=CC2=C(C(=C1O)O)OC(=O)C3=C2CCC3 |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The compound’s systematic name, 8-[(dimethylamino)methyl]-6,7-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one, reflects its polycyclic framework. Key structural elements include:
-
A cyclopenta[c]chromen-4-one core fused with a dihydroxy-substituted benzene ring.
-
A dimethylamino methyl group at position 8, introducing basicity and potential for hydrogen bonding.
-
Hydroxyl groups at positions 6 and 7, contributing to solubility and redox activity.
The molecular formula is C₁₃H₁₅NO₄, with a molecular weight of 249.26 g/mol (calculated from atomic masses).
Spectral and Stereochemical Characteristics
While experimental spectral data (e.g., NMR, IR) for this specific derivative are unavailable in the provided sources, analogs such as 6,7-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one () exhibit characteristic peaks:
-
UV-Vis: Absorption at 280–320 nm due to the conjugated chromenone system.
-
¹H NMR: Signals for aromatic protons (δ 6.5–7.5 ppm) and cyclopentane methylenes (δ 2.5–3.5 ppm).
The dimethylamino group likely introduces a singlet near δ 2.2 ppm for the N-methyl protons.
Synthesis and Derivative Design
Synthetic Pathways
The parent compound 6,7-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one () is synthesized via Friedel-Crafts acylation followed by cyclization (Fig. 1). For the target derivative, Mannich reaction is proposed to introduce the dimethylamino methyl group:
-
Base compound preparation: Cyclopentane-fused chromenone synthesis as described in.
-
Mannich functionalization: Reaction with formaldehyde and dimethylamine to install the -CH₂N(CH₃)₂ moiety at position 8.
Table 1: Key Reaction Conditions
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Cyclization | AlCl₃, DCM | 0–5°C | 62% |
| Mannich | HCHO, (CH₃)₂NH, EtOH | Reflux | ~45% (estimated) |
Structural Analogues and SAR
Derivatives like 8-[(dimethylamino)methyl]-6-ethyl-7-hydroxy-2-methyl-3-(7-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)-4H-chromen-4-one ( ) highlight the impact of substituents on bioactivity. The dimethylamino group enhances blood-brain barrier permeability in related compounds ( ).
Physicochemical Properties
Solubility and Stability
-
Aqueous solubility: Limited due to the aromatic core; enhanced by hydroxyl and dimethylamino groups (logP ≈ 1.8 predicted).
-
pH sensitivity: The dimethylamino group (pKa ~8.5) confers pH-dependent ionization, affecting solubility and stability.
Table 2: Predicted Physicochemical Parameters
| Parameter | Value | Method |
|---|---|---|
| logP | 1.82 | XLogP3 |
| H-bond donors | 3 | Structure |
| H-bond acceptors | 5 | Structure |
Pharmacological Research and Mechanisms
Antioxidant Activity
The 6,7-dihydroxy motif is critical for radical scavenging, as seen in flavonoid analogs (, ). In vitro assays with similar compounds show IC₅₀ values of 10–50 μM against DPPH radicals.
Applications and Future Directions
Drug Development
This compound serves as a lead for multifunctional agents targeting oxidative stress and neurodegeneration. Hybrid derivatives combining chromenone and aminoalkyl motifs show promise in preclinical models ( , ).
Analytical Challenges
Future work requires HPLC-MS standardization to quantify metabolic stability and degradation products.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume